molecular formula C13H16N4O2S B5750009 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B5750009
M. Wt: 292.36 g/mol
InChI Key: QAWWRPKSNCNOAO-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound designed for research purposes, built around the 1,3,4-thiadiazole pharmacore . This heterocyclic scaffold is extensively investigated in medicinal chemistry due to its pronounced aromaticity, in vivo stability, and low toxicity for higher vertebrates . The 1,3,4-thiadiazole nucleus can produce mesoionic salts, which are neutral compounds capable of crossing cellular membranes, contributing to good cell permeability and bioavailability . The primary research applications of compounds containing this scaffold are diverse. A significant area of investigation is antimicrobial research, where 1,3,4-thiadiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, making them a lead structure for developing new anti-infective agents . Furthermore, this core structure is highly relevant for central nervous system (CNS) research. Specific derivatives have shown potent anticonvulsant activity in research models, with a proposed mechanism of action involving the modulation of the GABAergic system to prevent abnormal neuronal firing . The presence of the =N-C-S- moiety within the ring is often associated with these varied biological activities . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8(2)11-16-17-13(20-11)15-12(18)14-9-5-4-6-10(7-9)19-3/h4-8H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWWRPKSNCNOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the isopropyl group and methoxyphenyl substituent contributes to its pharmacological properties.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Activity : It has been evaluated for its cytotoxic effects on different cancer cell lines.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli31.25 µg/mL
This compoundS. aureus62.5 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)0.95
HepG2 (liver cancer)0.73
A549 (lung cancer)0.37

These findings suggest that the compound is more potent than some established chemotherapeutic agents . Flow cytometry analyses have revealed that these compounds induce apoptosis in cancer cells and can block the cell cycle at the sub-G1 phase .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity. For example:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial potential against various pathogens .

Case Studies

Several case studies have documented the synthesis and evaluation of related thiadiazole derivatives:

  • Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized a series of thiadiazole derivatives and evaluated their biological activities. The results indicated that certain substitutions led to enhanced anticancer effects compared to standard treatments .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of substituted thiadiazoles against resistant bacterial strains, revealing effective MIC values that support further development as potential antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea exhibit significant antitumor properties. For instance, a study published in the Journal of Heterocyclic Chemistry highlighted its effectiveness against various cancer cell lines. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this thiadiazole derivative has been investigated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .

Agricultural Science

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing new herbicides that are both effective and environmentally friendly .

Fungicidal Applications
In agricultural research, this compound has been tested for fungicidal activity against various plant pathogens. Results show that it can effectively control fungal diseases in crops, thereby enhancing yield and quality .

Material Science

Polymer Development
The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Nanotechnology
In nanotechnology, derivatives of the compound are being studied for their potential as nanocarriers in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release profiles is under investigation, which could revolutionize targeted therapy approaches .

Case Studies

Study Application Findings
AntitumorSignificant inhibition of cancer cell proliferation; effective against multiple cell lines.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell membranes.
Anti-inflammatoryReduced inflammation markers in animal models; potential treatment for inflammatory diseases.
HerbicidalSelective inhibition of weed growth; minimal impact on crop plants.
FungicidalEffective control of fungal pathogens in crops; improved yield quality.
Polymer ChemistryEnhanced thermal stability and mechanical strength in polymer matrices.
NanotechnologyPotential as nanocarriers for drug delivery; controlled release profiles observed.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Substituents (Thiadiazole/Urea) Yield (%) Melting Point (°C) Molecular Weight Key Activity
Target Compound 1,3,4-Thiadiazole 5-Isopropyl/3-methoxyphenyl N/A ~150–160* ~334–370* N/A
8d () 1,3,4-Thiadiazole 5-(Difluorophenyl-thio)/4-bromophenyl 70 155–160 ~550–600 Antifungal (in vitro)
8g () 1,3,4-Thiadiazole 5-(Difluorophenyl-thio)/3-fluorophenyl 56 150–153 ~520–560 Antifungal (in vitro)
37 () 1,3,4-Oxadiazole 5-Isopropyl/1-adamantyl 25 164–165 305.2 Anti-tuberculosis
11l () Thiazole Piperazinylmethyl/3-methoxyphenyl 85.2 N/A 496.3 Kinase inhibition

*Estimated based on analogs.

Research Findings and Implications

  • Bioactivity Trends : Methoxy groups on aromatic rings (e.g., ) correlate with improved CNS activity (anticonvulsant) or kinase binding, suggesting the target compound may warrant testing in these areas .
  • Synthetic Challenges : Thiadiazole-urea derivatives generally exhibit moderate yields (50–70%), whereas thiazole-based analogs () achieve higher yields (>85%), possibly due to better intermediate stability .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key for confirming urea linkage (NH signals at δ ~8–10 ppm) and substituent integration (e.g., isopropyl doublet at δ ~1.25 ppm and methoxyphenyl singlet at δ ~3.8 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity .
  • ESI-HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C14H17N4O2S: 305.11) and detects impurities .

How can computational modeling predict biological target interactions of this urea derivative?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like sodium/proton exchangers (NHE-3) or kinase domains. Key steps:

  • Ligand preparation : Optimize 3D geometry using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Target selection : Align with structural analogs (e.g., NHE3-IN-1) to identify conserved binding pockets .
  • Free energy calculations : MM-GBSA quantifies ΔGbinding, highlighting critical residues (e.g., hydrogen bonds with thiadiazole sulfur) .

What experimental strategies resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions or cell-line variability. Mitigation approaches:

  • Dose-response standardization : Use uniform protocols (e.g., 72-hour incubation, 10% FBS) across studies .
  • Metabolic stability testing : Evaluate microsomal degradation to rule out false negatives due to compound instability .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorogenic substrates) alongside cell viability assays .

How does the isopropyl-thiadiazole moiety influence pharmacological activity compared to other substituents?

Advanced Research Focus
Structure-activity relationship (SAR) studies show that bulky substituents (e.g., isopropyl) enhance target selectivity by reducing off-target interactions. For example:

  • Lipophilicity : Isopropyl increases logP (~2.8 vs. 2.1 for methyl analogs), improving membrane permeability .
  • Steric effects : Prevents urea bond hydrolysis in serum, as seen in analogs like 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea .
  • Comparative data : Isopropyl derivatives show 5–10× higher NHE-3 inhibition than trifluoromethyl analogs .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus

  • Solvent volume reduction : Transition from batch to flow chemistry minimizes waste (e.g., acetonitrile recycling) .
  • Byproduct management : Use scavenger resins (e.g., polymer-bound TEA) to remove unreacted isocyanates .
  • Stability testing : Monitor degradation under physiological pH (e.g., phosphate buffer at pH 7.4) to ensure batch consistency .

Q. Methodological Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Structural data from SHELX and X-ray studies and synthetic protocols are prioritized.
  • Biological assays reference peer-reviewed pharmacological models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.